5,5-Diethoxypentan-1-amine
Overview
Description
5,5-Diethoxypentan-1-amine is a chemical compound with the molecular formula C9H21NO2 . It has an average mass of 175.268 Da and a monoisotopic mass of 175.157227 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of 5,5-Diethoxypentan-1-amine consists of 9 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be found in chemical databases such as ChemSpider .Scientific Research Applications
Novel Synthesis Methods
- Synthesis of Harmacine and Related Compounds: A study by King (2007) outlines a novel three-step synthesis of (±)-harmacine from 4,4-diethoxybutan-1-amine, and similarly, the synthesis of octahydroindole[2,3-a]quinolizine from 5,5-diethoxypentan-1-amine, highlighting its utility in creating complex heterocyclic structures (King, 2007).
Chemical Transformations and Reactions
- Heterocyclic Steroids: Kasturi et al. (1973) investigated the thermal rearrangement of diethylamino-5-(m-methoxyphenoxy)-pent-2-yne, leading to the formation of different compounds, demonstrating the reactivity of similar structures (Kasturi, Govindan, Damodaran, & Subrahmanyam, 1973).
- Creation of New Heterocyclic Bridged Ring Systems: Research by Gremmen et al. (1998) involved using 5,5-diethoxypentanal to synthesize new bridged β-carbolines, indicating the potential of 5,5-Diethoxypentan-1-amine in forming novel pentacyclic systems (Gremmen, Burm, Wanner, & Koomen, 1998).
Pharmaceutical Applications
- Development of HIV Protease Inhibitors: L-735,524, a hydroxyaminopentane amide, was explored for its potential as a human immunodeficiency virus type 1 protease inhibitor, demonstrating the relevance of similar compounds in developing antiviral therapies (Vacca et al., 1994).
Biomass-Derived Chemicals
- Synthesis of 5-Amino-1-Pentanol from Biomass: Li et al. (2020) developed a process for synthesizing 5-amino-1-pentanol from biomass-derived dihydropyran, highlighting the potential of 5,5-Diethoxypentan-1-amine in green chemistry and sustainable production of amines (Li, Tian, Liu, Tang, Xia, Chen, & Huang, 2020).
Industrial Applications
- CO2 Capture in Gas Processing: A study by Nwaoha, Tontiwachwuthikul, and Benamor (2019) investigated the use of 1,5-diamino-2-methylpentane (a compound structurally related to 5,5-Diethoxypentan-1-amine) in enhancing CO2 capture in water-gas shift process plants, indicating the potential of such amines in industrial gas treatment processes (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Safety And Hazards
properties
IUPAC Name |
5,5-diethoxypentan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-3-11-9(12-4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNMJSMLSGFSBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519201 | |
Record name | 5,5-Diethoxypentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethoxypentan-1-amine | |
CAS RN |
21938-23-8 | |
Record name | 5,5-Diethoxypentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80519201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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